molecular formula C20H15NO3 B1673300 Kartogenin CAS No. 4727-31-5

Kartogenin

Cat. No. B1673300
CAS RN: 4727-31-5
M. Wt: 317.3 g/mol
InChI Key: SLUINPGXGFUMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kartogenin (KGN) is a small heterocyclic compound that promotes the selective differentiation of multipotent mesenchymal stem cells into chondrocytes . It is an activator of the smad4/smad5 pathway .


Molecular Structure Analysis

Kartogenin has a molecular weight of 317.34 and its chemical formula is C20H15NO3 . The chemical name of Kartogenin is 2-[(4-phenylphenyl)carbamoyl]benzoic acid .


Chemical Reactions Analysis

Kartogenin has been encapsulated in nanoparticles due to its hydrophobicity . It has been incorporated into poly (lactic acid-co-glycolic acid) (PLGA) microparticles within mesenchymal stem cell aggregates . The loading efficiency of Kartogenin into electrospun membranes was nearly 100%, and no evidence of chemical reaction between Kartogenin and the polymers was detected .


Physical And Chemical Properties Analysis

Kartogenin is a hydrophobic molecule . It has been observed that nanoparticle properties such as hydrophobicity, size, and surface charge affect Kartogenin loading, release, and suspension stability .

Scientific Research Applications

Kartogenin in Cartilage Restoration and Regeneration

Kartogenin (KGN) is primarily recognized for its role in cartilage restoration and regeneration. It has been found effective in promoting chondrogenic differentiation of mesenchymal stem cells (MSCs), leading to cartilage regeneration. For instance, Elder et al. (2022) demonstrated that KGN incorporated into a scaffold of polycaprolactone and poly(lactic-co-glycolic acid) could be used for sustained drug delivery, enhancing the outcome of cartilage restoration procedures like microfracture (Elder et al., 2022). Similarly, Kang et al. (2014) developed kartogenin-conjugated chitosan nano/microparticles for intra-articular delivery, promoting cartilage regeneration in osteoarthritis (Kang et al., 2014).

Kartogenin's Chondroprotective Effects

Kartogenin exhibits chondroprotective effects, as shown in a study by Ono et al. (2014), where kartogenin enhanced chondrocyte pericellular matrix assembly and retention, showing a chondroprotective function in adult articular cartilage (Ono et al., 2014).

Kartogenin in Hair Growth Regulation

Beyond its applications in cartilage regeneration, kartogenin has been found to regulate hair growth. A study by Chen et al. (2022) revealed that kartogenin modulates hair follicle growth, regulates the hair cycle, and affects the TGF-β2/Smad signaling pathway, presenting a potential new approach for treating hair loss (Chen et al., 2022).

Applications in Musculoskeletal Regeneration

Kartogenin is also used in broader musculoskeletal regeneration. Im (2018) highlighted that kartogenin stimulates cartilage regeneration and possesses a chondro-protective effect. It has been applied not only in osteoarthritis treatment but also in disc and bone-tendon junction regeneration (Im, 2018).

Kartogenin's Role in Osteogenesis

Wang et al.

(2018) studied the impact of kartogenin on osteogenesis, particularly its effects on the antioxidant properties and osteogenic differentiation of bone marrow-derived mesenchymal stem cells (BM-MSCs). They found that kartogenin enhances the levels of antioxidant enzymes and osteogenic differentiation in a dose-dependent manner, suggesting its potential application in bone tissue engineering (Wang et al., 2018).

Kartogenin in Cancer Research

Takai et al. (2021) explored the anti-tumor effects of kartogenin on prostate cancer cells. Their findings indicate that kartogenin inhibits the growth of prostate cancer cells, suggesting its potential as a novel therapeutic agent in cancer treatment (Takai et al., 2021).

Kartogenin in Drug Delivery Systems

Research has also focused on developing drug delivery systems utilizing kartogenin. Su et al. (2022) evaluated a kartogenin drug delivery system based on hydrazone-linkage-based pH-responsive nanomicelles, highlighting its application in osteoarthritis treatment (Su et al., 2022).

Safety And Hazards

Kartogenin is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes serious eye irritation . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

Research is actively being conducted to gain further understanding of how Kartogenin functions and to determine the appropriate clinical indication to which it is best suited . Preclinical studies suggest promising directions for helping patients and addressing unmet medical needs .

properties

IUPAC Name

2-[(4-phenylphenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3/c22-19(17-8-4-5-9-18(17)20(23)24)21-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLUINPGXGFUMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385074
Record name Kartogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Kartogenin

CAS RN

4727-31-5
Record name Kartogenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Kartogenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KARTOGENIN
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name KARTOGENIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q93BBN11CP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Kartogenin
Reactant of Route 2
Reactant of Route 2
Kartogenin
Reactant of Route 3
Reactant of Route 3
Kartogenin
Reactant of Route 4
Reactant of Route 4
Kartogenin
Reactant of Route 5
Reactant of Route 5
Kartogenin
Reactant of Route 6
Reactant of Route 6
Kartogenin

Citations

For This Compound
2,890
Citations
G Cai, W Liu, Y He, J Huang, L Duan… - Journal of drug …, 2019 - Taylor & Francis
Either osteoarthritis or sports-related injuries can lead to cartilage defects, whereas both chondrocyte self-renewal and conventional treatments face limitations. In cartilage regenerative …
Number of citations: 59 www.tandfonline.com
J Cai, L Zhang, J Chen, S Chen - Current medical science, 2019 - Springer
Regenerative medicine refers to the possibility of replacing aged/damaged cells with genetically similar young and functional cells to restore or establish normal function. Kartogenin (…
Number of citations: 20 link.springer.com
GI Im - Journal of Biomedical Materials Research Part A, 2018 - Wiley Online Library
Kartogenin (KGN) is a recently characterized small molecule that promotes the selective differentiation of mesenchymal stem cells into chondrocytes, and thus, KGN stimulates cartilage …
Number of citations: 34 onlinelibrary.wiley.com
X Li, J Ding, Z Zhang, M Yang, J Yu… - … applied materials & …, 2016 - ACS Publications
Recently, cartilage tissue engineering (CTE) attracts increasing attention in cartilage defect repair. In this work, kartogenin (KGN), an emerging chondroinductive nonprotein small …
Number of citations: 170 pubs.acs.org
J Zhang, JHC Wang - Bone research, 2014 - nature.com
… This study explored the feasibility of using kartogenin (KGN), a biocompound, to enhance the healing of injured TBJs. We first determined the effects of KGN on the proliferation and …
Number of citations: 103 www.nature.com
D Shi, X Xu, Y Ye, K Song, Y Cheng, J Di, Q Hu, J Li… - ACS …, 2016 - ACS Publications
The regeneration of cartilage, an aneural and avascular tissue, is often compromised by its lack of innate abilities to mount a sufficient healing response. Kartogenin (KGN), a small …
Number of citations: 232 pubs.acs.org
H Yan, T Yu, J Li, T Zhang, Q Li, Y Zhou… - Stem Cells …, 2022 - hindawi.com
Kartogenin (KGN), a novel small-molecule compound, has been considered a promising chondrogenic promoter in cartilage regeneration. However, whether KGN also participates in …
Number of citations: 4 www.hindawi.com
ML Kang, JY Ko, JE Kim, GI Im - Biomaterials, 2014 - Elsevier
We developed an intra-articular (IA) drug delivery system to treat osteoarthritis (OA) that consisted of kartogenin conjugated chitosan (CHI-KGN). Kartogenin, which promotes the …
Number of citations: 234 www.sciencedirect.com
X Xu, Y Liang, X Li, K Ouyang, M Wang, T Cao, W Li… - Biomaterials, 2021 - Elsevier
… Kartogenin is such a chondrogenic small molecule. But its delivery remains a big challenge … Here we engineered exosomes to specifically deliver kartogenin with high efficiency into SF-…
Number of citations: 184 www.sciencedirect.com
G Mohan, S Magnitsky, G Melkus… - Journal of …, 2016 - Wiley Online Library
… We performed a pilot study to determine the effect of kartogenin (KGN, a small molecule) on … Thus, kartogenin is a potential drug to prevent joint deterioration in post‐traumatic OA. © …
Number of citations: 50 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.